molecular formula C20H20N2O2S2 B11147894 2-Phenyl-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole

2-Phenyl-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole

Cat. No.: B11147894
M. Wt: 384.5 g/mol
InChI Key: PRMSGSUFNKHWPF-UHFFFAOYSA-N
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Description

2-Phenyl-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole is a heterocyclic compound that belongs to the class of thiazoles. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a phenyl group at the 2-position, a piperidinosulfonylphenyl group at the 4-position, and a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole typically involves the reaction of 2-phenylthiazole with 4-(piperidinosulfonyl)benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects. The exact pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of both phenyl and piperidinosulfonyl groups enhances its potential as a multifunctional compound with diverse applications .

Properties

Molecular Formula

C20H20N2O2S2

Molecular Weight

384.5 g/mol

IUPAC Name

2-phenyl-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazole

InChI

InChI=1S/C20H20N2O2S2/c23-26(24,22-13-5-2-6-14-22)18-11-9-16(10-12-18)19-15-25-20(21-19)17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14H2

InChI Key

PRMSGSUFNKHWPF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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